N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features both an indole and a benzodiazepine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Benzodiazepines are well-known for their use in treating anxiety and insomnia due to their sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps:
Synthesis of 5-bromo-1H-indole: This can be achieved through the bromination of indole using bromine in acetic acid.
Formation of the indole-ethyl intermediate: The 5-bromo-1H-indole is then reacted with ethylamine to form the N-(2-(5-bromo-1H-indol-1-yl)ethyl) intermediate.
Synthesis of the benzodiazepine moiety: This involves the cyclization of appropriate precursors under acidic conditions to form the benzodiazepine ring.
Coupling of the indole and benzodiazepine moieties: The final step involves coupling the N-(2-(5-bromo-1H-indol-1-yl)ethyl) intermediate with the benzodiazepine derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and minimize by-products. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The benzodiazepine ring can be reduced using hydrogenation techniques.
Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential use in treating anxiety and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide involves interaction with various molecular targets:
Indole Moiety: Binds to multiple receptors, including serotonin receptors, which can modulate mood and anxiety.
Benzodiazepine Moiety: Binds to the GABA-A receptor, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-chloro-1H-indol-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
- N-(2-(5-fluoro-1H-indol-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs .
Properties
Molecular Formula |
C22H21BrN4O3 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
InChI |
InChI=1S/C22H21BrN4O3/c23-15-5-7-19-14(13-15)9-11-27(19)12-10-24-20(28)8-6-18-22(30)25-17-4-2-1-3-16(17)21(29)26-18/h1-5,7,9,11,13,18H,6,8,10,12H2,(H,24,28)(H,25,30)(H,26,29) |
InChI Key |
QGBVLYOFXKMKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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